4-iodo-N,2-dimethylaniline
Overview
Description
4-Iodo-N,N-dimethylaniline, also known as N,N-Dimethyl-4-iodoaniline, is an organic compound with the formula IC6H4N(CH3)2 . It is a dark blue to purple solid . The compound is used to attach the dimethylanilinyl group to other substrates .
Synthesis Analysis
4-Iodo-dimethylaniline is prepared by iodination of dimethylaniline . The reaction is represented as follows: C6H5NMe2 + I2 → I:C6H4NMe2 + HI . The iodination is so efficient that it has been recommended for quantifying the presence of iodine .Molecular Structure Analysis
The molecular formula of 4-Iodo-N,N-dimethylaniline is C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .Chemical Reactions Analysis
A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .Physical And Chemical Properties Analysis
4-Iodo-N,N-dimethylaniline is a dark blue to purple solid . It has a molar mass of 247.079 g·mol−1 . The density is 1.652 g/cm3 , and it has a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L .Scientific Research Applications
Chemical Synthesis
4-Iodo-N,N-dimethylaniline is used to attach the dimethylanilinyl group to other substrates . It is prepared by iodination of dimethylaniline . The iodination is so efficient that it has been recommended for quantifying the presence of iodine .
Determination of Iodide
A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .
Determination of Iodine
It is also possible to determine iodine by derivatization in the absence of 2-iodosobenzoate .
Determination of Iodate
Iodate can be determined by its reduction with ascorbic acid to iodide and subsequent derivatization .
Medicinal Chemistry
4-iodo-2,6-dialkylanilines are useful building blocks for chemical synthesis in medicinal chemistry .
Materials Science
In materials science, 4-iodo-2,6-dialkylanilines are used as building blocks for chemical synthesis .
Ligand Design for Catalysis
4-iodo-2,6-dialkylanilines are also used in ligand design for catalysis .
Quantifying the Presence of Iodine
The iodination of dimethylaniline to produce 4-Iodo-N,N-dimethylaniline is so efficient that it has been recommended for quantifying the presence of iodine .
Safety and Hazards
The safety data sheet for N,N-Dimethylaniline, a related compound, indicates that it is considered hazardous . It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is also classified as having specific target organ toxicity with repeated exposure .
Mechanism of Action
Target of Action
4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.
Mode of Action
The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of 4-Iodo-N,2-dimethylaniline, the iodination process is used to attach the dimethylanilinyl group to other substrates .
Result of Action
The primary result of the action of 4-Iodo-N,2-dimethylaniline is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.
properties
IUPAC Name |
4-iodo-N,2-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHAAZAFYMRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,2-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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